

Establishing Quality Control Parameters for 4-Nitrosophenol Reagents: A Comparative Guide

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Compound of Interest

Compound Name: 4-Nitrosophenol

Cat. No.: B094939

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For researchers, scientists, and drug development professionals utilizing **4-Nitrosophenol**, ensuring the quality and consistency of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative analysis of key quality control (QC) parameters for **4-Nitrosophenol**, outlines detailed experimental protocols for its assessment, and compares common analytical techniques.

Comparison of Quality Control Specifications

The purity of **4-Nitrosophenol** can vary between suppliers. High-purity grades are essential for applications sensitive to impurities, such as in the synthesis of pharmaceuticals or specialized dyes. Below is a summary of typical specifications offered by various chemical suppliers.

Parameter	Supplier A (Typical)	Supplier B (Typical)	TCI America	Alternative Reagent (e.g., 2-Naphthol)
Purity (by HPLC)	≥98.0% (area %)	≥99.0% (area %)	≥95.0% (area %) [1]	≥99.0% (by GC)
Purity (by Titration)	Not Specified	Not Specified	≥98.0% (Iodometric)[1]	Not Applicable
Appearance	Light yellow to brown crystalline powder	Pale yellow to greenish-yellow powder	Light yellow to Brown powder to crystal[1]	White to off-white crystalline flakes
Melting Point	~144 °C (decomposes)	142-146 °C (decomposes)	Information not available	121-124 °C
Identity (by NMR)	Conforms to structure	Conforms to structure	Conforms to structure	Conforms to structure
Key Impurities	Phenol, 2-Nitrosophenol	Residual solvents	Not Specified	Naphthalene, 1-Naphthol
Tautomeric Form	Primarily p-benzoquinone monoxime form	Primarily p-benzoquinone monoxime form	Primarily p-benzoquinone monoxime form	Not Applicable

Experimental Protocols for Key Quality Control Tests

Accurate assessment of **4-Nitrosophenol** quality relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for purity determination, while titration and spectroscopic methods provide valuable complementary information.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates **4-Nitrosophenol** from potential impurities, allowing for quantification of the main component.

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 47:53 v/v) with an acidic modifier like 0.1% phosphoric acid.[2] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 290 nm.[3]
- Injection Volume: 10 µL.
- Temperature: Ambient.
- Sample Preparation: Accurately weigh approximately 10 mg of the **4-Nitrosophenol** sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
- Quantification: Purity is typically reported as the area percentage of the main **4-Nitrosophenol** peak relative to the total area of all peaks in the chromatogram.

Assay by Iodometric Titration

This classical chemical method provides an absolute measure of the active substance. The nitroso group in **4-Nitrosophenol** can oxidize iodide to iodine, which is then titrated with a standard sodium thiosulfate solution.

- Reagents:
 - Potassium iodide (KI) solution (10% w/v)
 - Sulfuric acid (2 M)
 - Standardized 0.1 M Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution

- Starch indicator solution (1% w/v)
- Procedure:
 - Accurately weigh about 200 mg of the **4-Nitrosophenol** sample into a 250 mL Erlenmeyer flask.
 - Dissolve the sample in a suitable solvent, such as glacial acetic acid or ethanol.
 - Add 20 mL of 10% potassium iodide solution and 20 mL of 2 M sulfuric acid.
 - Stopper the flask and allow the reaction to proceed in the dark for 15-20 minutes.
 - Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
 - Add 2 mL of starch indicator solution. The solution will turn a deep blue/black color.
 - Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears.
 - Record the volume of sodium thiosulfate solution used.
- Calculation: The purity is calculated based on the stoichiometry of the reaction where one mole of **4-Nitrosophenol** reacts to produce one mole of iodine, which in turn reacts with two moles of sodium thiosulfate.

Tautomeric Equilibrium and Identity by Spectroscopy

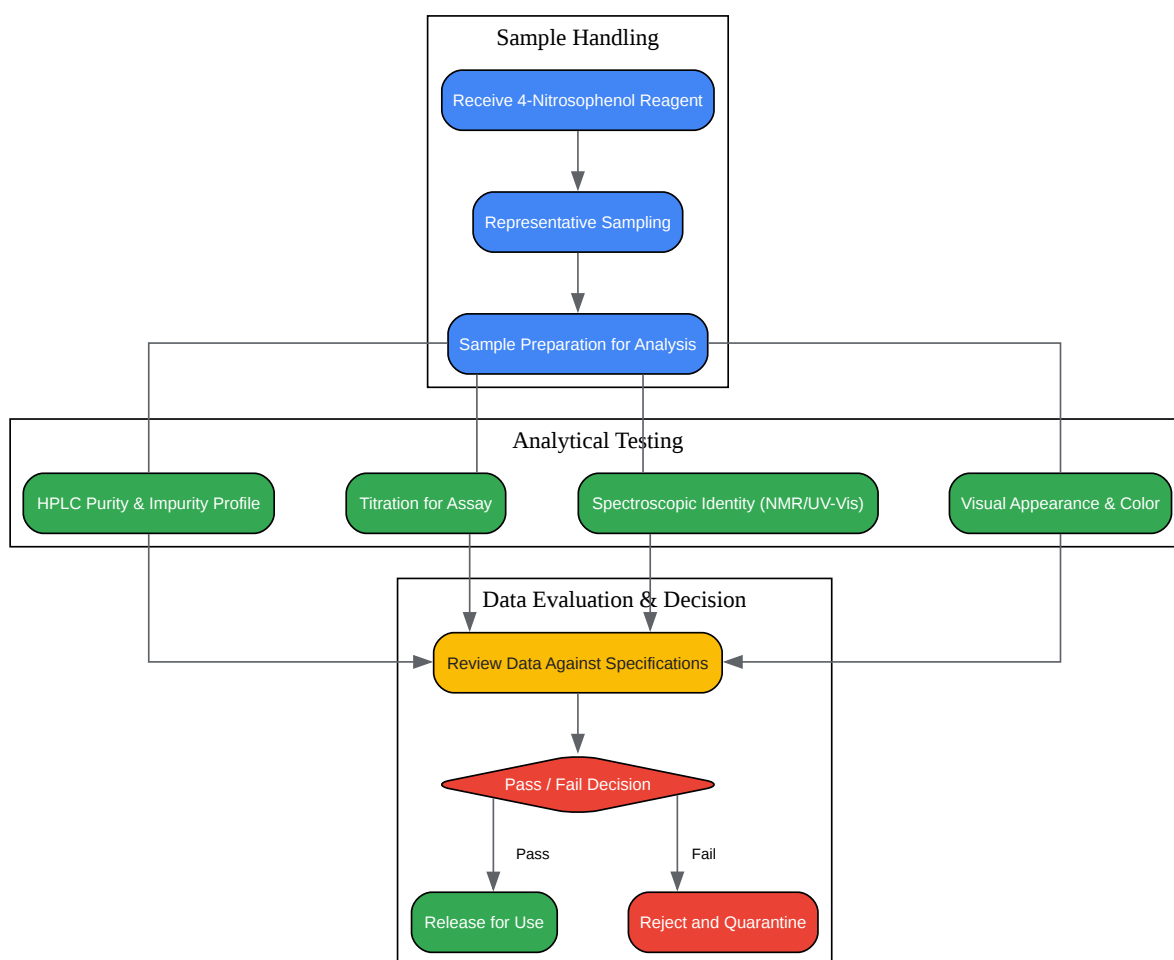
4-Nitrosophenol exists in a tautomeric equilibrium with p-benzoquinone monoxime. This equilibrium can be influenced by the solvent and is a critical aspect of its identity and reactivity. [4] Spectroscopic methods are ideal for confirming the structure and assessing this equilibrium.

- UV-Visible Spectroscopy:
 - Procedure: Prepare dilute solutions of **4-Nitrosophenol** in different solvents (e.g., ethanol, water, and a non-polar solvent like hexane). Record the UV-Vis spectra from 200 to 600 nm.

- Interpretation: The absorption maxima will shift depending on the solvent and the predominant tautomeric form. The nitroso form typically has a characteristic absorption at longer wavelengths (in the visible region), while the quinone oxime form absorbs at shorter wavelengths (in the UV region).[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Procedure: Dissolve an accurately weighed sample in a suitable deuterated solvent, such as DMSO-d₆. Acquire the ¹H-NMR spectrum.
 - Interpretation: The spectrum of **4-Nitrosophenol** in DMSO-d₆ shows characteristic signals for the aromatic protons and a broad signal for the hydroxyl proton. For example, typical shifts are observed around 13.0 ppm (OH), 7.66 ppm, and 6.63 ppm for the aromatic protons. The chemical shifts and the integration of the peaks confirm the identity and can be used to detect major impurities. The presence of distinct sets of peaks can indicate the presence of both tautomers in solution.

Visualizing Key Processes and Relationships

To better understand the context of **4-Nitrosophenol** quality control, the following diagrams illustrate a typical QC workflow and the fundamental tautomeric relationship of the molecule.



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Caption: Quality control workflow for **4-Nitrosophenol** reagents.

Caption: Tautomeric equilibrium of **4-Nitrosophenol**.

By implementing these quality control parameters and analytical methods, researchers can ensure the integrity of their **4-Nitrosophenol** reagents, leading to more accurate and reliable scientific findings.

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